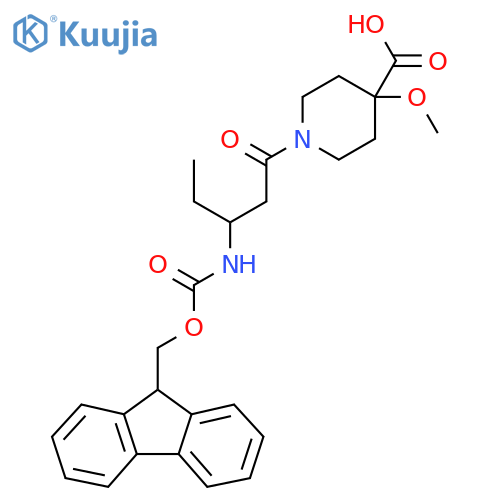

Cas no 2172123-79-2 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid

- EN300-1498427

- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid

- 2172123-79-2

-

- インチ: 1S/C27H32N2O6/c1-3-18(16-24(30)29-14-12-27(34-2,13-15-29)25(31)32)28-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,3,12-17H2,1-2H3,(H,28,33)(H,31,32)

- InChIKey: GTZJFEHPLCNDOZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1(C(=O)O)CCN(C(CC(CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1

計算された属性

- せいみつぶんしりょう: 480.22603674g/mol

- どういたいしつりょう: 480.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 743

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 105Ų

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1498427-5000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid |

2172123-79-2 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1498427-50mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid |

2172123-79-2 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1498427-100mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid |

2172123-79-2 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1498427-250mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid |

2172123-79-2 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1498427-1.0g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid |

2172123-79-2 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1498427-500mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid |

2172123-79-2 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1498427-1000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid |

2172123-79-2 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1498427-2500mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid |

2172123-79-2 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1498427-10000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]-4-methoxypiperidine-4-carboxylic acid |

2172123-79-2 | 10000mg |

$14487.0 | 2023-09-28 |

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid 関連文献

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

8. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acidに関する追加情報

Introduction to 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic Acid (CAS No. 2172123-79-2)

The compound 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid, identified by its CAS number 2172123-79-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This intricate molecular structure, featuring a combination of fluorenylmethoxycarbonyl (Fmoc) and piperidine moieties, has garnered attention for its potential applications in drug development and synthetic chemistry.

At the core of this compound's utility lies its versatile chemical framework, which integrates multiple functional groups capable of participating in diverse biochemical interactions. The presence of the Fmoc group, a common protecting group in peptide synthesis, underscores its relevance in the construction of complex biomolecules. Concurrently, the piperidine ring, known for its role in enhancing pharmacological properties such as solubility and metabolic stability, adds another layer of functionality that makes this compound particularly intriguing for medicinal chemists.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The structural motif of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid aligns well with this trend, as it combines elements that are frequently observed in bioactive molecules. For instance, piperidine derivatives have been extensively studied for their role in modulating central nervous system (CNS) disorders, cardiovascular diseases, and anti-inflammatory pathways.

The fluorenylmethoxycarbonyl moiety further enhances the compound's appeal by providing a stable and removable protecting group for amino acids during peptide synthesis. This feature is particularly valuable in solid-phase peptide synthesis (SPPS), a widely used technique for constructing peptidomimetics and exploring their pharmacological profiles. The incorporation of such protecting groups allows for precise control over the synthesis process, enabling researchers to fine-tune the structure-function relationships of their target molecules.

In the context of current research, there is growing interest in developing small-molecule inhibitors that target post-translational modifications (PTMs) of proteins. PTMs play a crucial role in regulating various cellular processes, and their dysregulation is often associated with diseases such as cancer and neurodegenerative disorders. The unique structural features of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid make it a promising candidate for designing inhibitors that can modulate PTM pathways.

One particularly compelling area of investigation is the development of proteasome inhibitors, which have shown significant promise in the treatment of certain types of cancer. Proteasomes are essential cellular components responsible for degrading proteins that are no longer needed or have been damaged. By inhibiting proteasome activity, these drugs can accumulate toxic proteins within cancer cells, leading to cell death. The structural components of this compound suggest that it may interact with proteasome subunits or other relevant enzymes involved in protein degradation pathways.

Another emerging application is in the field of kinase inhibition. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in various diseases, including cancer and inflammatory conditions. The design of kinase inhibitors often involves targeting specific residues within the active site or allosteric pockets of these enzymes. The presence of both Fmoc and piperidine moieties in this compound provides multiple potential binding sites for kinase inhibition, making it a versatile scaffold for further derivatization.

The synthesis and characterization of derivatives based on 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid have been explored by several research groups aiming to optimize its pharmacological properties. For example, modifications to the fluorenylmethoxycarbonyl group can alter the solubility and metabolic stability of the compound, while changes to the piperidine ring can fine-tune its binding affinity to target proteins. These studies highlight the importance of structure-based drug design in developing next-generation therapeutics.

The use of computational methods has also played a significant role in understanding the potential applications of this compound. Molecular docking simulations have been employed to predict how it might interact with various biological targets, providing valuable insights into its mechanism of action. These simulations have helped researchers identify key residues involved in binding interactions and suggest modifications that could enhance its efficacy.

In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications in modulating protein function make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new insights into disease mechanisms and target pathways, compounds like this one will likely play an increasingly important role in addressing unmet medical needs.

2172123-79-2 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-4-methoxypiperidine-4-carboxylic acid) 関連製品

- 895475-82-8(N-4-(1,3-benzoxazol-2-yl)phenyl-2-(4-fluorobenzenesulfonyl)acetamide)

- 1471260-48-6(1-(4-bromo-2-pyridyl)ethanol)

- 1783719-76-5(1,1,3,3-tetrafluoropropan-2-amine)

- 72448-31-8([rel-(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol)

- 1442084-85-6(4-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde)

- 1694365-88-2([1-(2-Methylbutan-2-yl)-1h-imidazol-4-yl]methanamine)

- 1341464-58-1(N-[(4-Methoxyphenyl)methyl]oxolan-3-amine)

- 52651-15-7(6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)

- 60432-11-3(1,2,4-Triazine-3,5(2H,4H)-dione, 4-phenyl-)

- 276884-77-6(tert-Butyl 2-(4-formylphenoxy)acetate)